Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
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Overview
Description
Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that features a benzofuran ring system Benzofuran derivatives are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with a suitable aldehyde under acidic conditions to form the benzofuran ring . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and reductive desulfurization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hispidol: Another benzofuran derivative with similar structural features.
Coumarin Derivatives: Compounds like 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester share similar ring systems and functional groups.
Uniqueness
Methyl 4-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is unique due to its specific combination of functional groups and the presence of both a benzofuran ring and an ester group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C17H12O5 |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
methyl 4-[(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate |
InChI |
InChI=1S/C17H12O5/c1-21-17(20)11-4-2-10(3-5-11)8-15-16(19)13-7-6-12(18)9-14(13)22-15/h2-9,18H,1H3 |
InChI Key |
WKCCLTCDMHZBDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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